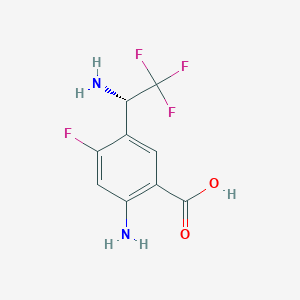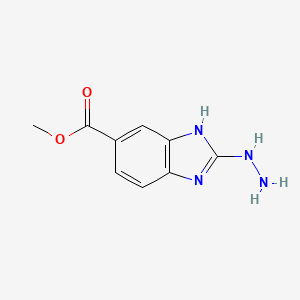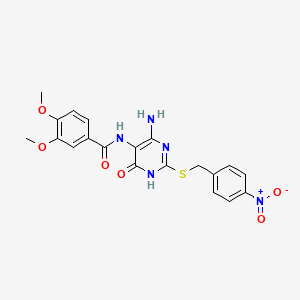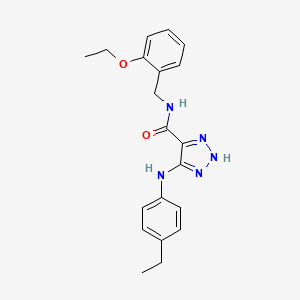
(S)-2-Amino-5-(1-amino-2,2,2-trifluoro-ethyl)-4-fluoro-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-5-(1-amino-2,2,2-trifluoro-ethyl)-4-fluoro-benzoic acid is a complex organic compound characterized by the presence of amino, trifluoroethyl, and fluoro groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-5-(1-amino-2,2,2-trifluoro-ethyl)-4-fluoro-benzoic acid typically involves multi-step organic reactions. One common method involves the reaction of 4-fluoro-2-nitrobenzoic acid with (S)-1-amino-2,2,2-trifluoroethanol under specific conditions to introduce the trifluoroethyl group. Subsequent reduction of the nitro group to an amino group is achieved using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The final step involves the protection and deprotection of functional groups to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-5-(1-amino-2,2,2-trifluoro-ethyl)-4-fluoro-benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as Pd/C and hydrogen gas.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-2-Amino-5-(1-amino-2,2,2-trifluoro-ethyl)-4-fluoro-benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in the study of metabolic pathways and enzyme kinetics.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and advanced materials .
Mécanisme D'action
The mechanism of action of (S)-2-Amino-5-(1-amino-2,2,2-trifluoro-ethyl)-4-fluoro-benzoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances its binding affinity to these targets, while the amino and fluoro groups contribute to its overall reactivity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-4-(1-amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride
- 2-((S)-1-amino-2,2,2-trifluoro-ethyl)-benzoic acid ethyl ester
- 4-(1-Amino-2,2,2-trifluoro-ethyl)-phenol
Uniqueness
(S)-2-Amino-5-(1-amino-2,2,2-trifluoro-ethyl)-4-fluoro-benzoic acid is unique due to the presence of both amino and fluoro groups on the benzoic acid core, which imparts distinct chemical and biological properties. The trifluoroethyl group further enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H8F4N2O2 |
|---|---|
Poids moléculaire |
252.17 g/mol |
Nom IUPAC |
2-amino-5-[(1S)-1-amino-2,2,2-trifluoroethyl]-4-fluorobenzoic acid |
InChI |
InChI=1S/C9H8F4N2O2/c10-5-2-6(14)4(8(16)17)1-3(5)7(15)9(11,12)13/h1-2,7H,14-15H2,(H,16,17)/t7-/m0/s1 |
Clé InChI |
LHACKWDOTMXCME-ZETCQYMHSA-N |
SMILES isomérique |
C1=C(C(=CC(=C1C(=O)O)N)F)[C@@H](C(F)(F)F)N |
SMILES canonique |
C1=C(C(=CC(=C1C(=O)O)N)F)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-8-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14107465.png)
![N-(4-butylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B14107466.png)


![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14107479.png)

![7-Chloro-2-(2-chlorobenzyl)-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107513.png)
![5-[4-(benzyloxy)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B14107519.png)
![7-[(2-Chlorophenyl)methyl]-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14107520.png)
![[(2S,4R)-9-butyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride](/img/structure/B14107522.png)
![2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetohydrazide](/img/structure/B14107527.png)


